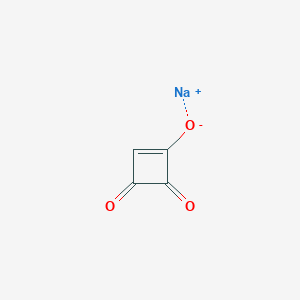
3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt
Vue d'ensemble
Description
“3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt” is also known as squaric acid . It is widely used in bioorganic and medicinal chemistry . It is an inhibitor of glyoxylase, semiqauric acid, pyruvate dehrogenase, and transketolase . It is used as a replacement for phosphate in a peptide-based ligand for an SH 2 domain .
Molecular Structure Analysis
The molecular structure of “3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt” can be represented by the linear formula (HO)2C4(=O)2 . The molecular weight is 114.06 . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
“3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt” is a solid substance . It has a melting point of over 300°C . The molecular weight is 114.06 .
Applications De Recherche Scientifique
Synthesis and Chemical Applications
The synthesis of related cyclobutane-containing compounds has been extensively studied, demonstrating the versatility of cyclobutane derivatives in chemical synthesis. For instance, the synthesis of 1,3-Dihydroxynaphthalene reviewed by Zhang You-lan (2005) outlines a process that might share mechanistic similarities with the synthesis of 3-Cyclobutene-1,2-dione derivatives, emphasizing eco-friendly and efficient synthesis routes Zhang You-lan, 2005. Additionally, the review on cyclobutane-containing alkaloids by Anastasia Sergeiko et al. (2008) highlights the broad range of biological activities these compounds exhibit, suggesting potential research avenues for 3-Cyclobutene-1,2-dione derivatives in exploring antimicrobial and antitumor properties Anastasia Sergeiko et al., 2008.
Environmental and Industrial Applications
The use of sodium salts, including derivatives of 3-Cyclobutene-1,2-dione, in environmental applications is noted, particularly in the remediation of contaminated water. The advanced oxidation processes using sodium percarbonate highlight the potential for 3-Cyclobutene-1,2-dione derivatives in enhancing environmental cleanup efforts through oxidative degradation of pollutants Xin Liu et al., 2021.
Biological Roles and Nutraceutical Applications
While the direct research on 3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt in biological systems is limited, the exploration of sodium's role in biological systems, such as in taste perception and liking in infants and children by D. Liem (2017), could provide foundational knowledge for investigating the biological impacts of sodium salts and their derivatives D. Liem, 2017.
Safety And Hazards
“3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of water if it comes into contact with skin .
Propriétés
IUPAC Name |
sodium;3,4-dioxocyclobuten-1-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O3.Na/c5-2-1-3(6)4(2)7;/h1,5H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERDNJVXTWPNSA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C1=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31876-38-7 (Parent) | |
| Record name | 3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071376346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60221572 | |
| Record name | 3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt | |
CAS RN |
71376-34-6 | |
| Record name | 3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071376346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Moniliformin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















